The synthesis of Bruceoside E can be approached through both natural extraction and synthetic methods. Natural extraction involves isolating the compound from Brucea javanica using solvents like methanol or ethanol, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification.
In synthetic chemistry, methods have been developed to create Bruceoside E through total synthesis. For instance, the synthesis may involve constructing the quassinoid backbone followed by glycosylation to form the glycoside structure. Recent studies have reported various synthetic routes that utilize starting materials like indole derivatives or other cyclic compounds, employing reactions such as acylation and coupling reactions to achieve the desired structure .
The molecular formula of Bruceoside E is CHO, indicating it is a complex molecule with multiple hydroxyl groups contributing to its biological activity. The structure features a quassinoid core with a glycosidic bond that connects a sugar moiety, typically glucose, to the aglycone part of the molecule. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been utilized to elucidate its structure, confirming the arrangement of atoms and functional groups .
Bruceoside E participates in several chemical reactions typical of glycosides, such as hydrolysis under acidic or enzymatic conditions, leading to the release of the aglycone and sugar components. This reaction can be significant in understanding its bioavailability and mechanism of action within biological systems. The stability of Bruceoside E in various pH conditions has been studied to assess its potential therapeutic applications .
The mechanism of action for Bruceoside E involves its interaction with specific biological targets, particularly enzymes involved in cancer cell proliferation. Studies indicate that Bruceoside E exhibits cytotoxic effects by inducing apoptosis in cancer cells through the inhibition of protein synthesis pathways. This action is mediated by its binding affinity to ribosomes or translation factors, disrupting normal cellular processes . The compound's efficacy has been demonstrated in various in vitro assays where it shows significant activity against different cancer cell lines.
Bruceoside E is a white crystalline powder with a bitter taste, characteristic of quassinoids. It has a melting point that varies depending on purity but typically falls within the range of 150-160 °C. The solubility profile indicates that it is soluble in organic solvents like methanol but less soluble in water, which is crucial for its formulation in pharmaceutical applications.
Chemical properties include stability under neutral conditions but susceptibility to hydrolysis under acidic or basic environments. The compound's reactivity profile suggests potential modifications that could enhance its bioactivity or alter its pharmacokinetic properties .
Bruceoside E has garnered interest in pharmacological research due to its anticancer properties. It has been investigated for use in developing novel chemotherapeutic agents targeting specific cancer types. Additionally, its antimicrobial activity suggests potential applications in treating infections caused by resistant strains of bacteria or fungi. The compound's ability to modulate immune responses also opens avenues for research into its use as an immunomodulator in various therapeutic settings .
Bruceoside E (CAS No. 167782-23-2) is a quassinoid glycoside exclusively isolated from the fruit of Brucea javanica (L.) Merr., a deciduous shrub in the Simaroubaceae family. The plant thrives in tropical and subtropical regions of Southeast Asia, including Indonesia, Malaysia, and Southern China. The fruit, known as "Ya Dan Zi" in Traditional Chinese Medicine (TCM), yields numerous bioactive compounds, with Bruceoside E identified as a minor but structurally significant constituent. Brucea javanica fruits contain over 100 documented metabolites, including terpenoids, alkaloids, and glycosides, as cataloged in Table 1 [3] [6].
Table 1: Key Metabolites in Brucea javanica Fruits
Class | Representative Compounds |
---|---|
Quassinoids | Bruceosides A–F, Bruceines A–J, Yadanziosides A–P |
Alkaloids | Canthin-6-one, 11-Hydroxycanthin-6-one |
Triterpenoids | Javanicolides A–B, Javanicosides B–H |
Fatty Acids | Oleic acid, Linoleic acid |
For centuries, Brucea javanica fruits have been employed in Asian traditional medicine. Chinese pharmacopeia records their use for treating dysentery, malaria, and intestinal inflammation, while Indonesian practices utilized them for malaria prevention. The fruit's oil (BJO) remains a clinically approved TCM formulation for topical management of warts and corns. Bruceoside E, though not historically isolated, contributes to the fruit's characteristic bitterness and bioactivity profile [3] [6] [10].
Bruceoside E (C₃₁H₄₂O₁₆, MW 670.7 g/mol) belongs to the C20-quassinoid glycoside subclass, characterized by a tetracyclic framework fused to a trans-fused lactone ring (D-ring). Its structure includes:
Bruceosides share a core quassinoid skeleton but differ in substituents and glycosylation patterns:
Table 2: Structural Comparison of Bruceosides
Compound | Molecular Weight | Key Functional Groups | Glycosylation Site |
---|---|---|---|
Bruceoside A | 682.67 g/mol | 12,13-Epoxide, Methoxycarbonyl at C-17 | C-11 |
Bruceoside B | 666.67 g/mol | C-15=O, Unsaturated lactone | C-11 |
Bruceoside C | 682.67 g/mol | Methoxycarbonyl at C-17, Δ⁹,¹¹ unsaturation | C-11 |
Bruceoside E | 670.7 g/mol | 3-Methylbutanoyl at C-3, OH at C-15/C-16 | C-11 |
Despite Brucea javanica’s ethnomedical prominence, Bruceoside E remains one of the least studied quassinoids. Only 8% of published studies on Brucea metabolites focus on Bruceoside E, compared to 42% on bruceine D. Critical research gaps include:
Bruceoside E demonstrates broad-spectrum cytotoxicity, with log GI₅₀ values ranging from -4.14 to -5.72 across cancer cell lines, indicating micromolar to submicromolar potency. Key findings include:
Table 3: Anticancer Profile of Bruceoside E
Cancer Type | Cell Line | Potency (log GI₅₀) | Proposed Mechanism |
---|---|---|---|
Colorectal adenocarcinoma | HCT-8 | -5.72 | Mitochondrial membrane depolarization |
Non-small cell lung cancer | A549 | -4.14 | GSK-3β-mediated cyclin D1 suppression |
Ovarian carcinoma | SK-OV-3 | -4.89 | Caspase-3/PARP activation |
Leukemia | P388 | -5.31 | Inhibition of STAT3 phosphorylation |
Synthesis Challenges: The compound’s structural complexity (10 chiral centers, labile glycosidic bonds) impedes synthetic production. Current yields from natural isolation are <0.002% w/w of dried fruit, highlighting the need for biotechnological approaches like plant cell culture [1] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7